molecular formula C8H9NO4S B599000 Methyl 5-(methylsulfonyl)picolinate CAS No. 1201326-81-9

Methyl 5-(methylsulfonyl)picolinate

Cat. No.: B599000
CAS No.: 1201326-81-9
M. Wt: 215.223
InChI Key: OANIRYJPNCZNHW-UHFFFAOYSA-N
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Description

Methyl 5-(methylsulfonyl)picolinate is an organic compound with the molecular formula C8H9NO4S. It is a derivative of picolinic acid, featuring a methylsulfonyl group attached to the 5-position of the pyridine ring.

Scientific Research Applications

Methyl 5-(methylsulfonyl)picolinate has several applications in scientific research:

Safety and Hazards

The safety data sheet for a similar compound, 5-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

A study reported the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans, suggesting potential future directions for the synthesis of similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(methylsulfonyl)picolinate typically involves the sulfonation of methyl picolinate. One common method includes the reaction of methyl picolinate with a sulfonating agent such as methylsulfonyl chloride in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(methylsulfonyl)picolinate can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding methyl picolinate.

    Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methylsulfonyl group.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Methyl picolinate.

    Substitution: Various substituted picolinates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Methyl 5-(methylsulfonyl)picolinate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The methylsulfonyl group can interact with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity .

Comparison with Similar Compounds

    Methyl picolinate: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.

    Methyl 5-chloropicolinate: Contains a chlorine atom instead of a methylsulfonyl group, leading to different reactivity and applications.

    Methyl 5-nitropicolinate:

Uniqueness: Methyl 5-(methylsulfonyl)picolinate is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and medicinal chemistry .

Properties

IUPAC Name

methyl 5-methylsulfonylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-13-8(10)7-4-3-6(5-9-7)14(2,11)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANIRYJPNCZNHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90700209
Record name Methyl 5-(methanesulfonyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201326-81-9
Record name Methyl 5-(methanesulfonyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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